2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
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Overview
Description
2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is an organic compound that contains a sulfonyl group attached to a chlorophenyl ring and a diphenyl ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with diphenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the hydroxyl group of diphenylmethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanone.
Reduction: Formation of 2-[(4-Chlorophenyl)thio]-1,1-diphenyl-1-ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonyl]benzoic acid
- 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE)
- 4-[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-1-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazinone
Uniqueness
2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is unique due to its combination of a sulfonyl group with a diphenyl ethanol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1,1-diphenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3S/c21-18-11-13-19(14-12-18)25(23,24)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPQOSURCMLJAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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